molecular formula C12H13NO3 B11883663 Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B11883663
M. Wt: 219.24 g/mol
InChI Key: XYFONSKUOHELDG-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate involves several steps. One common method includes the reaction of indole derivatives with ethyl chloroformate in the presence of a base. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 6-hydroxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 6-hydroxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11-6-8-4-5-9(14)7-10(8)13(11)2/h4-7,14H,3H2,1-2H3

InChI Key

XYFONSKUOHELDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)O

Origin of Product

United States

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